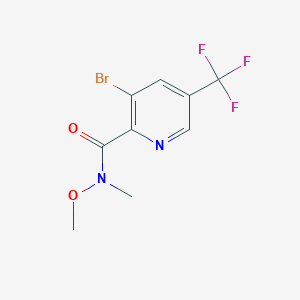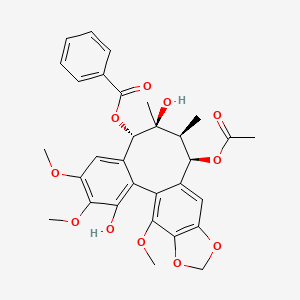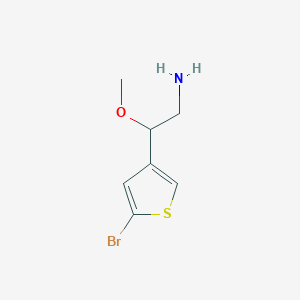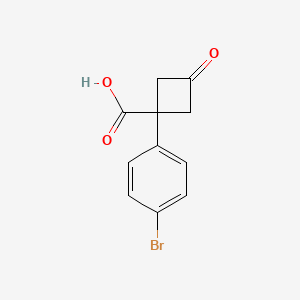
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C11H15FOS and a molecular weight of 214.3 g/mol . This compound is characterized by the presence of a fluorine atom, an isobutoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane involves several steps. One common method includes the reaction of 4-fluorophenol with isobutyl bromide in the presence of a base to form 4-fluoro-3-isobutoxyphenol. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the isobutoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane: Similar structure but with different positional isomerism.
(4-Fluoro-3-methoxyphenyl)(methyl)sulfane: Similar structure but with a methoxy group instead of an isobutoxy group.
Properties
Molecular Formula |
C11H15FOS |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-fluoro-2-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H15FOS/c1-8(2)7-13-11-6-9(14-3)4-5-10(11)12/h4-6,8H,7H2,1-3H3 |
InChI Key |
BGBUUWVEKQGOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


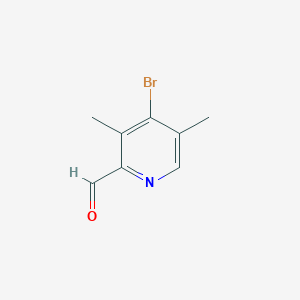
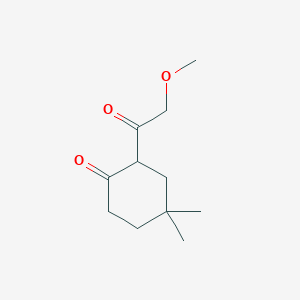
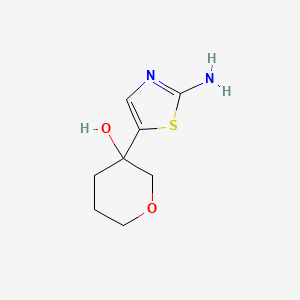
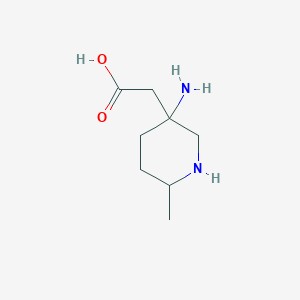
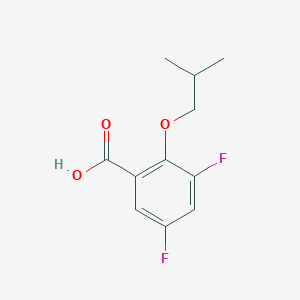
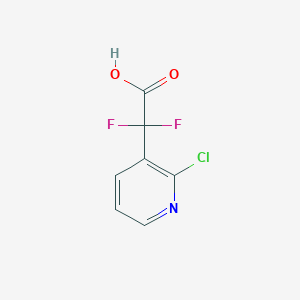
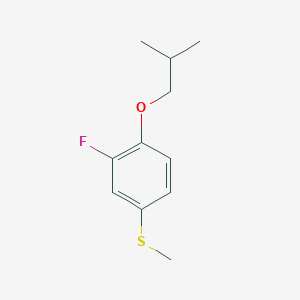
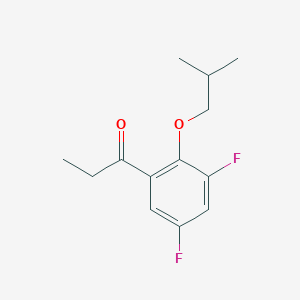
![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)
